molecular formula C16H23ClO10 B12855740 [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate

Cat. No.: B12855740
M. Wt: 410.8 g/mol
InChI Key: BSHLBTLPHXIGSG-OWYFMNJBSA-N
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Description

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate is a complex organic compound with a unique structure. It is characterized by multiple acetoxy groups and a chloroethyl substituent, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by the introduction of the chloroethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing the chloroethyl group with other substituents.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]
  • [(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]

Uniqueness

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H23ClO10

Molecular Weight

410.8 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)16(5-6-17,15(22)26-12)27-11(4)21/h12-15,22H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1

InChI Key

BSHLBTLPHXIGSG-OWYFMNJBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@]([C@H](O1)O)(CCCl)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)(CCCl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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